molecular formula C8H12N4O2 B11716742 N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide

Cat. No.: B11716742
M. Wt: 196.21 g/mol
InChI Key: ZZKWZGBLLRKTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide is a high-purity chemical reagent featuring a 1,2,4-oxadiazole scaffold, a heterocycle of significant interest in medicinal chemistry for constructing bioactive molecules. This compound is structurally engineered for research and development, particularly in the discovery of new therapeutic agents. Its molecular architecture, which integrates a rigid cyclopropanecarboxamide group and a flexible aminomethyl linker, is designed to facilitate targeted interactions with biological systems. Compounds based on the 1,2,4-oxadiazole core are extensively investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is a key target for disorders of the central nervous system such as Parkinson's disease . Specifically, MAO-B inhibitors can enhance central dopamine levels and mitigate oxidative stress in the brain, representing a crucial strategy for symptomatic management and potential neuroprotection . The structural motifs present in this molecule—the amidoxime-derived heterocycle and the carboxamide linkage—are known to be optimized for condensation reactions and for forming key hydrogen bonds within enzyme active sites, as observed in related chemical series . This product is offered For Research Use Only. It is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C8H12N4O2/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5/h5H,1-4,9H2,(H,10,13)

InChI Key

ZZKWZGBLLRKTML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=NO2)CN

Origin of Product

United States

Preparation Methods

Amidoxime Preparation

The 1,2,4-oxadiazole ring is typically synthesized from amidoximes and acylating agents. For the 3-aminomethyl variant:

  • Starting material : Glycinonitrile hydrochloride is treated with hydroxylamine to form the amidoxime intermediate, 3-(aminomethyl)amidoxime.

  • Reaction conditions :

    • Solvent: Ethanol/water (3:1)

    • Temperature: 60°C, 12 hours

    • Yield: 85–90%.

Cyclocondensation with Activated Carboxylic Acids

The amidoxime reacts with a carboxylic acid derivative to form the oxadiazole ring. Two approaches are documented:

Approach A: Acyl Chloride Coupling

  • Reagents : Cyclopropanecarbonyl chloride (1.2 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Base: Triethylamine (TEA, 2.0 equiv)

    • Temperature: 0°C → room temperature, 4 hours

    • Yield: 70–75%.

Approach B: Carbodiimide-Mediated Coupling

  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: Room temperature, 6 hours

    • Yield: 80–85%.

Table 1: Comparison of Oxadiazole Formation Methods

MethodReagentsSolventYield (%)Purity (%)
Acyl ChlorideCyclopropanecarbonyl Cl, TEADCM70–7595
CarbodiimideEDCI, HOBtDMF80–8598

Functionalization of the Oxadiazole Intermediate

Protection of the Aminomethyl Group

To prevent unwanted side reactions during subsequent steps, the aminomethyl group is protected:

  • Protective group : tert-Butyloxycarbonyl (Boc)

  • Reagents : Boc anhydride (1.5 equiv), DMAP (0.1 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → room temperature, 3 hours

    • Yield: 90–95%.

Methylation and Coupling with Cyclopropanecarboxamide

The protected oxadiazole is functionalized with a methylene spacer:

  • Methylation :

    • Reagents: Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv)

    • Solvent: Acetonitrile

    • Temperature: 60°C, 8 hours

    • Yield: 85%.

  • Deprotection and Amide Coupling :

    • Deprotection : Trifluoroacetic acid (TFA)/DCM (1:1), 2 hours

    • Coupling : Cyclopropanecarbonyl chloride (1.1 equiv), DIPEA (3.0 equiv)

    • Solvent: DMF

    • Temperature: 0°C → room temperature, 6 hours

    • Yield: 75–80%.

Optimization Challenges and Solutions

Cyclopropane Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Using mild coupling agents (e.g., HATU instead of EDCI).

  • Maintaining reaction temperatures below 40°C during amide bond formation.

Regioselectivity in Oxadiazole Formation

Unsymmetrical amidoximes may yield regioisomers. Key controls:

  • Employing excess acyl chloride to drive reaction completion.

  • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropane), 3.85 (s, 2H, CH₂NH₂), 4.30 (s, 2H, oxadiazole-CH₂).

  • HRMS : [M+H]⁺ calc. 237.1245, found 237.1248.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Scalability and Industrial Considerations

Cost-Effective Reagents

Replacing EDCI with cheaper alternatives (e.g., DCC) reduces production costs but may lower yields by 10–15%.

Solvent Recycling

DMF recovery via distillation improves sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide have been explored in several studies, revealing its potential as an effective therapeutic agent.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various cancer cell lines.

Case Study : A recent study evaluated the compound's efficacy against human breast cancer cells (MCF-7). The findings indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)Reference Year
MCF-7152023

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

OrganismMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation.

Case Study : In an inflammation model study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Activity TypeObserved EffectReference Year
Anti-inflammatoryTNF-alpha reduction by ~50%2025

Mechanism of Action

The mechanism of action of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole Ring : Enhances resistance to enzymatic degradation compared to other heterocycles.
  • Cyclopropanecarboxamide Group : Introduces rigidity and may influence bioavailability by modulating lipophilicity.

The compound belongs to a broader class of oxadiazole-containing carboxamides. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogs with Oxadiazole-Carboxamide Motifs

N-[4-(1-Aminoethyl)phenyl]Cyclopropanecarboxamide Hydrochloride
  • Structure: Cyclopropanecarboxamide linked to a phenyl ring with an aminoethyl group.
  • Key Differences : Replaces the oxadiazole core with a phenyl ring, reducing metabolic stability but improving solubility due to the charged hydrochloride salt .
  • Applications : Likely explored for CNS targets due to improved blood-brain barrier penetration.
N-((3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)Methyl)-1-Phenylcyclopropanecarboxamide
  • Structure : Oxadiazole substituted with a pyrrole group and phenylcyclopropanecarboxamide.
  • This may enhance binding to hydrophobic pockets in enzymes like kinases .
  • Applications: Potential use in oncology or inflammation due to kinase inhibition profiles.
4-[(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl]Morpholine
  • Structure : Oxadiazole with a cyclopropyl group and morpholine substituent.
  • Key Differences : Morpholine improves solubility and introduces a hydrogen bond acceptor, favoring targets like G protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~238.3 1.2 0.15 (PBS, pH 7.4) Oxadiazole, aminomethyl, cyclopropane
N-[4-(1-Aminoethyl)phenyl]Cyclopropanecarboxamide HCl ~268.7 0.8 1.2 (Water) Phenyl, aminoethyl, hydrochloride
N-((3-(1-Methylpyrrolyl)Oxadiazolyl)Methyl)-1-Phenylcyclopropanecarboxamide ~337.4 2.5 0.03 (PBS) Oxadiazole, pyrrole, phenyl
4-[(3-Cyclopropyl-Oxadiazolyl)Methyl]Morpholine ~225.3 0.5 3.0 (Water) Oxadiazole, morpholine, cyclopropane

Notes:

  • The target compound’s moderate LogP (~1.2) suggests balanced lipophilicity for membrane permeability.
  • Lower solubility compared to morpholine-containing analogs highlights trade-offs between rigidity and hydrophilicity .

Biological Activity

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1706460-57-2

Research indicates that compounds with oxadiazole moieties often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific mechanism of action for this compound is still under investigation but may involve modulation of enzyme activity or interaction with cellular receptors.

Biological Activity Overview

The biological activities of this compound have been assessed through various assays:

Activity Type Assay Method Effect Observed Reference
AntimicrobialDisk diffusionInhibition of bacterial growth
CytotoxicityMTT assayReduced cell viability in cancer cell lines
Anti-inflammatoryELISADecreased cytokine production

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxic Effects : In vitro studies conducted on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, indicating promising anticancer properties.
  • Anti-inflammatory Potential : Research utilizing ELISA assays showed that the compound could effectively reduce levels of pro-inflammatory cytokines in stimulated macrophages, highlighting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide, and what are their critical optimization parameters?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane carboxamide coupling with functionalized oxadiazole precursors. Key steps include:

  • Oxadiazole ring formation : Cyclocondensation of amidoximes with carbonyl derivatives under acidic conditions .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
  • Purification : Use of column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .
  • Optimization : Control of temperature (0–5°C for sensitive intermediates), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., DMAP for acylation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 3.8–4.2 ppm (oxadiazole-CH₂-NH₂), and δ 8.1–8.3 ppm (amide NH) confirm substituent connectivity .
  • IR : Stretches at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z calculated: 237.0984; observed: 237.0986) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer : Initial screens include:

  • In vitro assays :
  • Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates and IC₅₀ determination via dose-response curves .
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational docking : Molecular docking with AutoDock Vina to predict binding affinities to target proteins (e.g., PARP-1) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Model Validation : Cross-validate in vitro results using 3D cell cultures or organoids to better mimic in vivo conditions .
  • Pharmacokinetic Analysis : Measure compound stability in plasma (via LC-MS) and assess membrane permeability (Caco-2 assay) to rule out bioavailability issues .
  • Dose-Response Harmonization : Use allometric scaling to adjust in vitro IC₅₀ values to in vivo equivalent doses .

Q. What strategies optimize yield while minimizing by-products in its synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use inline FTIR or HPLC-MS to track intermediate formation and terminate reactions at optimal conversion .
  • By-Product Mitigation :
  • Protecting Groups : Temporarily shield the aminomethyl group with Boc to prevent side reactions during cyclopropane coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole ring stability .

Q. What computational methods predict its binding affinities and metabolic stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess ligand-protein complex stability .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate metabolic liabilities (e.g., CYP450 interactions) and blood-brain barrier permeability .

Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals) during structural elucidation?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to resolve cyclopropane and oxadiazole proton assignments .
  • Variable Temperature NMR : Heat samples to 60°C to sharpen broad NH₂ signals .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: acetone/hexane) for definitive structural confirmation .

Q. What experimental frameworks validate its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
  • CRISPR Knockout Models : Delete putative target genes (e.g., PARP-1) in cell lines to confirm compound specificity .
  • In Vivo Imaging : Use fluorescent analogs (e.g., Cy5-conjugated derivatives) for real-time tissue distribution tracking in zebrafish models .

Q. How can structure-activity relationship (SAR) studies be designed to focus on the oxadiazole and cyclopropane motifs?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropane with cyclohexane or vary oxadiazole substituents (e.g., methyl vs. phenyl) .
  • Activity Clustering : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.